4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds are of interest due to their potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-imine derivatives often involves a two-step reaction. The intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized and undergoes a nucleophilic substitution reaction with 1,2-dibromoethane .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives typically includes a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2(3H)-imine derivatives are diverse and depend on the specific substituents present on the benzene and thiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-imine derivatives can vary widely depending on their specific structure .Scientific Research Applications
Antimicrobial Activity
- Thiazole derivatives, including those similar in structure to 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have been synthesized and shown to possess antimicrobial properties. For example, synthesized thiazole compounds demonstrated moderate activity against certain bacterial and fungal species, indicating their potential use in antimicrobial applications (Vinusha et al., 2015).
Molecular Structure Analysis
- Research involving similar thiazole compounds has been conducted to distinguish between different tautomeric forms using techniques like density functional theory calculations and solid-state NMR spectra. This type of analysis is crucial for understanding the molecular structure and properties of these compounds (Li et al., 2014).
Synthesis and Characterization
- Various thiazole derivatives have been synthesized and characterized, with some showing potential for antimicrobial activity. These studies are essential for exploring the utility of thiazole compounds in different scientific domains (Mohamed et al., 2012).
Antiproliferative and Antimicrobial Agents
- Research on N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related to your compound of interest, has explored their effectiveness as antimicrobial and antiproliferative agents. Such studies contribute to the development of new therapeutic agents (Abd El-Gilil, 2019).
Corrosion Inhibition
- Some thiazole derivatives have been investigated for their role in inhibiting corrosion in metals, which has significant implications in materials science. For instance, certain thiazole compounds showed excellent inhibitory properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).
Anticancer Applications
- The synthesis and evaluation of thiazole derivatives for their anticancer properties have been a focus area in medicinal chemistry. These compounds, by virtue of their structural characteristics, could serve as potential anticancer agents (Hussein et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c1-3-13-10-8(14-4-2)6-5-7-9(10)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,12H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDOXVPATQXRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=N)OCC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.